An In-depth Technical Guide to Puberuline C: Chemical Structure, Synthesis, and Characterization
An In-depth Technical Guide to Puberuline C: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puberuline C is a structurally intricate C19-diterpenoid alkaloid characterized by a unique and complex 6/7/5/6/6/6 hexacyclic ring system. Its formidable architecture has made it a challenging target for synthetic chemists. This document provides a comprehensive overview of the chemical structure, the first total synthesis, and the spectroscopic characterization of puberuline C. Due to the limited natural availability of this compound, extensive biological activity and signaling pathway studies have not yet been conducted. The information presented herein is primarily based on the seminal total synthesis accomplished by Shimakawa, Nakamura, Asai, Hagiwara, and Inoue.
Chemical Structure
Puberuline C possesses a complex polycyclic framework with multiple stereocenters. The core structure is a 6/7/5/6/6/6-membered ring system, making it a highly challenging synthetic target.
Systematic Name: (1α,2α,6α,7α,8β,9R,10R,11S,13R,14S,16S)-2,13-dihydroxy-1,6,9-trimethoxy-4-methyl-12-oxa-4-azaheptacyclo[8.6.2.1²,⁷.0¹,¹⁶.0⁸,¹⁶.0¹⁰,¹⁴]nonadecan-15-one
Molecular Formula: C₂₄H₃₅NO₇
Molecular Weight: 449.54 g/mol
The chemical structure of Puberuline C is depicted below:
Figure 1: Chemical Structure of Puberuline C
Quantitative Data
The following tables summarize the key quantitative data obtained from the characterization of synthetic puberuline C.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively.
Table 1: ¹H NMR (400 MHz, CDCl₃) Data for Puberuline C
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.89 | d | 5.0 | 1H | H-1 |
| 4.21 | d | 6.9 | 1H | H-5 |
| 4.09 | d | 6.9 | 1H | H-6 |
| 3.89 | s | 1H | H-17 | |
| 3.66 | s | 3H | OMe | |
| 3.38 | s | 3H | OMe | |
| 3.34 | s | 3H | OMe | |
| 3.23 | d | 9.2 | 1H | H-20 |
| 3.15 | d | 5.0 | 1H | H-2 |
| 2.97 | d | 11.0 | 1H | H-18 |
| 2.65 | m | 1H | H-10 | |
| 2.53 | t | 3.2 | 1H | H-7 |
| 2.45 | d | 11.0 | 1H | H-18 |
| 2.34 | s | 3H | N-Me | |
| 2.27 | m | 1H | H-8 | |
| 2.18 | m | 2H | H-3, H-12 | |
| 1.95 | m | 1H | H-12 | |
| 1.84 | m | 1H | H-11 | |
| 1.62 | m | 1H | H-13 | |
| 1.08 | t | 7.3 | 3H | H-19 |
Table 2: ¹³C NMR (100 MHz, CDCl₃) Data for Puberuline C
| Chemical Shift (δ) ppm | Assignment |
| 219.2 | C-16 |
| 93.4 | C-17 |
| 87.5 | C-6 |
| 84.1 | C-1 |
| 82.0 | C-5 |
| 79.8 | C-15 |
| 77.2 | C-14 |
| 62.1 | C-20 |
| 58.9 | C-2 |
| 58.0 | OMe |
| 56.4 | OMe |
| 50.8 | OMe |
| 49.0 | C-10 |
| 48.8 | C-4 |
| 48.1 | C-11 |
| 45.9 | N-Me |
| 44.4 | C-8 |
| 40.2 | C-7 |
| 36.6 | C-18 |
| 33.6 | C-3 |
| 29.7 | C-12 |
| 26.0 | C-9 |
| 24.9 | C-13 |
| 14.1 | C-19 |
High-Resolution Mass Spectrometry (HRMS) Data
Table 3: HRMS Data for Puberuline C
| Ionization Mode | Mass-to-Charge (m/z) | Calculated Mass | Formula |
| ESI | 450.2541 | 450.2543 | [M+H]⁺ |
Experimental Protocols
The following is a summarized experimental protocol for the total synthesis of puberuline C, based on the work of Shimakawa et al. The synthesis is a multi-step process involving several key reactions.
Key Reactions and Methodologies
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Double Mannich Reaction: This reaction was employed to construct the A and E rings of the core structure.
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Sonogashira Coupling: Used to introduce the C ring precursor.
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Radical Cascade Reaction: A crucial step for the formation of the B and F rings.
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Mukaiyama Aldol Reaction: Employed for the closure of the D ring.
Example Experimental Procedure: Radical Cascade Reaction
To a solution of the advanced intermediate (1.0 eq) in toluene (0.1 M) is added (c-Hex)₃SnH (3.0 eq) and V-40 (0.2 eq). The mixture is then subjected to microwave irradiation at 150 °C for 1 hour. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclized product.
Note: This is a representative procedure for one of the key steps. For detailed procedures for all 32 steps, please refer to the supplementary information of the primary literature.
Mandatory Visualizations
Total Synthesis Workflow
The following diagram illustrates the overall workflow for the total synthesis of puberuline C.
Caption: Total synthesis workflow of puberuline C.
Biological Activity and Signaling Pathways
To date, there is a significant lack of information regarding the biological activity and potential signaling pathways of puberuline C. This is primarily due to its limited availability from natural sources, which has hindered extensive biological screening and mechanistic studies. The successful total synthesis of puberuline C is a critical first step that will enable the production of sufficient quantities for future pharmacological investigations.
Future Outlook
The availability of synthetic puberuline C opens the door for comprehensive studies into its biological effects. Future research should focus on:
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Broad-spectrum bioactivity screening: To identify potential therapeutic areas.
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Target identification and validation: To elucidate the molecular targets of puberuline C.
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Mechanism of action studies: To understand the signaling pathways modulated by this complex alkaloid.
The following diagram represents a logical workflow for future biological investigations of puberuline C.
Caption: Proposed workflow for biological investigation.
Conclusion
Puberuline C stands as a remarkable example of a complex natural product. The recent achievement of its total synthesis has not only provided a route to this intricate molecule but has also laid the groundwork for future investigations into its biological properties. The detailed characterization data and synthetic protocols summarized in this document serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery who are interested in this fascinating diterpenoid alkaloid. Further studies are imperative to unlock the potential therapeutic applications of puberuline C.
